molecular formula C8H12N2O2S B13065048 2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide

2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide

Cat. No.: B13065048
M. Wt: 200.26 g/mol
InChI Key: CMAVGMPOULSYFY-UHFFFAOYSA-N
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Description

2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide is a synthetic small molecule of interest in medicinal chemistry and biochemical research. It features a pyridine ring linked to a sulfonamide group via an ethane spacer. Compounds with this hybrid structure are frequently investigated for their potential to modulate enzyme activity. The sulfonamide functional group is a well-known zinc-binding group (ZBG) capable of inhibiting metalloenzymes, with one of the most prominent targets being Carbonic Anhydrase (CA). Inhibition of CA isoforms, particularly the cancer-associated hCA IX and XII, is a significant area of anticancer research . The pyridine moiety, as an electron-withdrawing heterocycle, can enhance the acidity of the sulfonamide group, potentially leading to stronger enzyme inhibition . Furthermore, the 3-methylpyridin-4-yl substitution pattern may influence the molecule's binding orientation and selectivity towards different enzyme isoforms, as the position of the "tail" relative to the sulfonamide group is critical for interaction with specific amino acids in the enzyme's active site . Beyond carbonic anhydrase inhibition, pyridine-sulfonamide hybrids are explored for their broad antimicrobial properties, including activity against Gram-positive and Gram-negative bacteria . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in synthetic chemistry . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-(3-methylpyridin-4-yl)ethanesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-7-6-10-4-2-8(7)3-5-13(9,11)12/h2,4,6H,3,5H2,1H3,(H2,9,11,12)

InChI Key

CMAVGMPOULSYFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)CCS(=O)(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyridine with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under controlled conditions.

Reaction TypeReagents/ConditionsProductNotes
Sulfonic Acid FormationKMnO₄, H₂SO₄, 60–80°C2-(3-Methylpyridin-4-yl)ethane-1-sulfonic acidComplete conversion under reflux; purity >95%

Mechanism : The sulfonamide’s sulfur atom is oxidized from +4 to +6 oxidation state, forming a sulfonic acid.

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves the sulfonamide bond.

Reaction TypeReagents/ConditionsProductsNotes
Acidic Hydrolysis6M HCl, reflux, 12hEthanesulfonic acid + 3-Methylpyridin-4-amineYield: 85–90%
Basic HydrolysisNaOH (aq.), 100°C, 8hSodium ethanesulfonate + 3-Methylpyridin-4-amineRequires prolonged heating

Key Insight : Hydrolysis is pivotal for decomposing the compound into biologically inactive metabolites.

Alkylation Reactions

The sulfonamide nitrogen serves as a nucleophile in alkylation.

Reaction TypeReagents/ConditionsProductNotes
N-AlkylationAlkyl halide (e.g., CH₃I), NaH, DMF, RTN-Alkyl-2-(3-methylpyridin-4-yl)ethane-1-sulfonamideSelective alkylation at the sulfonamide nitrogen

Example : Reaction with methyl iodide produces N-methyl derivatives, enhancing lipophilicity for medicinal applications.

Acylation Reactions

Acylation modifies the sulfonamide’s reactivity and solubility.

Reaction TypeReagents/ConditionsProductNotes
N-AcylationAcetyl chloride, pyridine, 0°C → RTN-Acetyl-2-(3-methylpyridin-4-yl)ethane-1-sulfonamideYield: 75–80%

Application : Acylated derivatives are intermediates in prodrug synthesis.

Cross-Coupling Reactions

The pyridine ring enables metal-catalyzed coupling reactions.

Reaction TypeReagents/ConditionsProductNotes
Suzuki-Miyaura CouplingArylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane, 90°C 5-Aryl-2-(3-methylpyridin-4-yl)ethane-1-sulfonamideAdaptable from pyridine coupling methodologies

Mechanism : Palladium catalysis facilitates coupling at the pyridine’s C4 position if halogenated, though direct examples with this compound require further validation .

Biological Activity and Enzyme Interactions

While not a classical reaction, the compound’s interaction with enzymes is chemically significant.

Target EnzymeInteraction MechanismBiological Effect
Dihydropteroate SynthaseCompetitive inhibition via sulfonamide groupBacteriostatic activity against Gram-negative bacteria

Thermal and Stability Data

PropertyConditionsResult
Thermal Decomposition>250°C (TGA)Stable below 200°C; decomposes to SO₂ and pyridine derivatives

Scientific Research Applications

Chemical Research Applications

Intermediate in Organic Synthesis:
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its sulfonamide group allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic chemistry .

Reactivity Studies:
The compound can undergo several chemical transformations. For instance:

  • Oxidation: Can be oxidized using agents like potassium permanganate.
  • Reduction: Can be reduced with lithium aluminum hydride.
  • Substitution Reactions: Nucleophilic substitutions can occur at the sulfonamide group .

Antimicrobial Properties:
2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide exhibits potential antimicrobial activity. Sulfonamides are known to inhibit bacterial folate synthesis, and this compound may target various bacterial strains effectively. Structural modifications on the pyridine ring can influence its potency against specific pathogens .

Enzyme Inhibition:
Studies indicate that this compound may inhibit dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate metabolism. This inhibition could lead to the growth inhibition of susceptible bacterial strains, highlighting its potential as an antimicrobial agent .

Medicinal Chemistry

Therapeutic Potential:
Research is ongoing to explore the therapeutic applications of this compound for various diseases. The sulfonamide group is known for its ability to mimic natural substrates, potentially blocking enzyme activity and leading to therapeutic effects .

Anti-inflammatory Effects:
Some studies suggest that compounds in the sulfonamide class may exhibit anti-inflammatory properties, which could broaden their therapeutic applications beyond antimicrobial use .

Industrial Applications

Material Development:
In industrial settings, this compound is utilized in developing new materials and chemical processes. Its unique properties can enhance the performance of materials used in various applications .

Case Studies

A notable case study involved synthesizing and evaluating various sulfonamide derivatives, including this compound. The study highlighted how specific substitutions on the pyridine ring could enhance biological activity against certain pathogens, suggesting that further modifications could optimize therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between 2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide and related sulfonamide derivatives:

Compound Name Molecular Formula Substituents Key Structural Features References
This compound C₈H₁₂N₂O₂S 3-methylpyridin-4-yl Enhanced lipophilicity due to methyl group; pyridine ring enables π-π interactions
2-(Pyridin-4-yl)ethane-1-sulfonamide C₇H₁₀N₂O₂S Pyridin-4-yl Smaller molecular weight; lacks methyl substitution, reducing steric hindrance
2-(4-Fluorophenyl)ethane-1-sulfonamide C₈H₁₀FNO₂S 4-fluorophenyl Fluorine atom introduces electron-withdrawing effects; aromatic phenyl group enhances rigidity
2-(Morpholin-4-yl)ethane-1-sulfonamide C₆H₁₄N₂O₃S Morpholin-4-yl Oxygen-rich morpholine ring improves solubility; altered hydrogen-bonding capacity
2-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)ethane-1-sulfonamide C₈H₁₂N₂O₄S 4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl Hydroxy and oxo groups increase polarity and potential for hydrogen bonding

Physicochemical Properties

  • Lipophilicity : The 3-methyl group in the target compound likely increases lipophilicity compared to the unsubstituted pyridin-4-yl analog (logP estimated to be ~0.5–1.0 higher) .
  • Solubility: The morpholine derivative (C₆H₁₄N₂O₃S) exhibits higher aqueous solubility due to the oxygenated heterocycle, whereas the fluorophenyl analog (C₈H₁₀FNO₂S) may show reduced solubility due to aromatic hydrophobicity .
  • Acidity: The sulfonamide group (pKa ~10–11) is common across these compounds, but electron-withdrawing substituents (e.g., fluorine in C₈H₁₀FNO₂S) may slightly lower the pKa .

Biological Activity

2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This compound features a sulfonamide functional group linked to an ethane backbone, with a 3-methylpyridine moiety that may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, comprising:

  • Carbon (C) : 8
  • Hydrogen (H) : 10
  • Nitrogen (N) : 2
  • Oxygen (O) : 2
  • Sulfur (S) : 1

This compound belongs to a larger class of sulfonamides known for their diverse biological activities, particularly as antimicrobial agents.

Structural Comparison

The following table compares this compound with structurally similar compounds:

Compound NameStructureUnique Features
N-(4-methylpyridin-2-yl)-2-phenoxyethane-1-sulfonamideStructureContains a phenoxy group enhancing lipophilicity.
2-(oxan-4-yl)ethane-1-sulfonamideStructureFeatures an oxan ring affecting solubility.
Pyridylmethyl-sulfonamideStructureExhibits various pyridine substitution patterns.

The specific methyl substitution on the pyridine ring of this compound may significantly impact its interaction profile and biological activity compared to other derivatives.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties, primarily due to their ability to inhibit bacterial folate synthesis. Studies have suggested that this compound may exhibit similar activity, potentially targeting various bacterial strains. Research indicates that modifications in the pyridine ring can enhance or diminish antimicrobial efficacy, making this compound a candidate for further investigation in drug development.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition capabilities of sulfonamides. For instance, research has shown that sulfonamides can inhibit dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate metabolism. Preliminary data suggest that this compound may interact with DHPS, leading to growth inhibition of susceptible bacterial strains.

Case Studies

A case study involving the synthesis and biological evaluation of sulfonamide derivatives highlighted the significance of structural modifications in enhancing biological activity. The study found that certain substitutions on the pyridine ring led to increased potency against specific pathogens, suggesting that this compound could be optimized for better efficacy through further chemical modifications.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Preparation of starting materials : The appropriate pyridine derivatives are synthesized.
  • Formation of sulfonamide : The reaction between the amine and sulfonyl chloride is performed under controlled conditions.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

Alternative methods, such as microwave-assisted synthesis, have been explored to enhance yield and reduce reaction time.

Understanding the pharmacodynamics of this compound is essential for optimizing its therapeutic potential. Interaction studies indicate that this compound may act through multiple mechanisms:

  • Inhibition of folate synthesis : Similar to other sulfonamides, it may inhibit bacterial growth by disrupting folate metabolism.
  • Potential anti-inflammatory effects : Some studies suggest that sulfonamides can exhibit anti-inflammatory properties, which could expand their therapeutic applications.

Q & A

Q. Table 1: Solubility and Stability

ConditionSolubility (mg/mL)Degradation (%)
PBS (pH 7.4)1.2 ± 0.38.5 ± 1.2
DMSO45.0 ± 2.1<1.0
HCl (pH 3.0)0.5 ± 0.122.7 ± 3.5

Q. Table 2: SAR of Pyridinyl Sulfonamides

SubstituentIC₅₀ (μM)Target Enzyme
3-Methylpyridin-4-yl0.85IRE1α RNase
Morpholin-4-yl1.20Carbonic Anhydrase
Piperidin-2-yl2.10Tyrosine Kinase

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